4-fluoro-N-(pyrimidin-5-ylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-1-3-11(4-2-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULCBQMMLNOIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CN=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro N Pyrimidin 5 Ylmethyl Aniline and Analogues
Established Synthetic Routes to N-(Pyrimidin-5-ylmethyl)aniline Cores
The formation of the central N-(pyrimidin-5-ylmethyl)aniline scaffold can be achieved through several reliable synthetic strategies, including multi-component reactions, nucleophilic substitution, and reductive amination.
Multi-component reactions (MCRs) offer an efficient approach to constructing the pyrimidine (B1678525) ring system in a single step from several starting materials. nih.gov These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. For the synthesis of pyrimidine derivatives, a common MCR is the Biginelli reaction, which typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. acs.org
While a direct multi-component synthesis of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline is not prominently described, MCRs are instrumental in preparing highly substituted pyrimidine precursors. For instance, a ZnCl₂-catalyzed three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can yield various 4,5-disubstituted pyrimidines. nih.gov Another approach involves the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol to produce pyrimidine derivatives. nih.gov These MCR-derived pyrimidines can then be further functionalized to introduce the required aminomethyl side chain.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Acid or base catalysis | Dihydropyrimidinones/thiones |
| ZnCl₂-catalyzed coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-disubstituted pyrimidines |
| Oxidative Annulation | Amidine, Ketone, N,N-dimethylaminoethanol | - | Substituted pyrimidines |
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of N-aryl pyrimidine derivatives. This strategy typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by an amine nucleophile. For the synthesis of the N-(pyrimidin-5-ylmethyl)aniline core, a key intermediate would be a 5-(halomethyl)pyrimidine. The halogen atom on the methyl group can be readily displaced by 4-fluoroaniline (B128567).
Alternatively, if a halogen is present on the pyrimidine ring (e.g., 5-bromo- or 5-chloropyrimidine), a nucleophilic substitution with an aminomethyl-containing reagent could be envisioned. However, the more common approach involves the reaction of a pre-formed 5-(halomethyl)pyrimidine with the desired aniline (B41778). The reactivity of halopyrimidines in SNAr reactions is well-established, with the C4 and C6 positions being generally more activated towards nucleophilic attack than the C2 position. bldpharm.com For substitution at the 5-position, the electronic nature of other substituents on the ring plays a crucial role.
The reaction conditions for such substitutions can vary, with some protocols employing acidic conditions in aqueous media, which has been shown to promote the amination of chloropyrimidines. organic-chemistry.org
Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds. rsc.org This two-step, one-pot process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
For the targeted synthesis of this compound, a highly convergent approach is the reductive amination of pyrimidine-5-carboxaldehyde with 4-fluoroaniline. This method is attractive due to the commercial availability of both starting materials. figshare.com The reaction is typically carried out in the presence of a mild reducing agent to selectively reduce the imine without affecting other functional groups.
Commonly used reducing agents for reductive amination include:
Sodium borohydride (B1222165) (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) rsc.org
The choice of reducing agent and solvent can significantly impact the reaction efficiency and yield. For instance, sodium triacetoxyborohydride is often favored for its mildness and effectiveness under neutral or slightly acidic conditions. rsc.org
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, requires careful pH control. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Effective at neutral pH, but toxic cyanide byproduct. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Tetrahydrofuran | Mild, selective, and broadly applicable. rsc.org |
Targeted Synthesis of 4-Fluoroaniline Building Blocks
The 4-fluoroaniline moiety is a crucial component of the target molecule. Fortunately, 4-fluoroaniline is a commercially available and widely used building block in organic synthesis. For syntheses requiring the de novo construction of this intermediate, a common and efficient method is the reduction of 4-fluoronitrobenzene. This reduction can be achieved using various catalytic hydrogenation methods, for example, with palladium on carbon (Pd/C) and hydrogen gas, or through chemical reduction using reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for achieving high yields and purity of the final product. For the synthesis of this compound and its analogues, several factors can be fine-tuned.
In the context of nucleophilic substitution reactions, particularly for the formation of C-N bonds, the Buchwald-Hartwig amination has emerged as a powerful tool. This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates and amines under relatively mild conditions. While typically applied to aryl halides, this methodology can be adapted for heteroaryl systems like pyrimidines. Optimization of a Buchwald-Hartwig reaction involves screening various palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to identify the optimal combination for a given substrate pair.
Stereoselective Synthesis Considerations for Analogues
While this compound itself is achiral, the synthesis of its analogues may involve the creation of one or more stereocenters. In such cases, stereoselective synthesis becomes a critical consideration. For instance, if the pyrimidine ring or the aniline moiety is substituted in a way that introduces chirality, or if the methylene (B1212753) bridge is functionalized, enantioselective or diastereoselective methods are required to obtain the desired stereoisomer.
One approach to introducing chirality is through the asymmetric reduction of a prochiral precursor. For example, if an analogue contains a ketone functionality adjacent to the pyrimidine ring, its asymmetric reduction to a secondary alcohol can be achieved using chiral reducing agents or catalysts.
Furthermore, rhodium-catalyzed asymmetric allylation of pyrimidines has been reported as a method to generate chiral pyrimidine acyclic nucleosides with high regio- and enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral analogues of N-(pyrimidin-5-ylmethyl)aniline. Similarly, asymmetric cyclopropanation reactions have been employed to synthesize chiral pyrimidine-substituted cyclopropanes, which can serve as building blocks for more complex chiral molecules. nih.gov The development of stereoselective routes often relies on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.
Derivatization Strategies for Enhancing Structural Diversity
The pyrimidine ring is a critical component for interaction with biological targets, often mimicking the adenine (B156593) ring of ATP to bind within the hinge region of kinase active sites. nih.gov Modifications to this ring system are a key strategy for enhancing potency and selectivity.
Direct C-H bond activation is a powerful method for introducing substituents onto the pyrimidine core. For instance, palladium-catalyzed direct C-H arylation or alkenylation can be used to modify the C5 or C6 positions of uracil-type pyrimidines, a reaction that can be controlled to achieve high regioselectivity. mdpi.com Another approach involves the introduction of various functional groups at different positions of the ring. For example, in the development of Aurora kinase inhibitors, modifications at the 4-position of the pyrimidine ring with acyclic polar groups were explored to enhance water solubility. nih.govacs.org However, these particular modifications led to a limited ability to reduce levels of cMYC/MYCN oncoproteins, indicating that changes at this position can significantly impact biological outcomes. nih.govacs.org
Further derivatization can include the synthesis of fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, which have shown promise as protein kinase inhibitors. researchgate.netnih.gov The independent or combined modification of moieties at various positions of the pyrimidine ring has been a central focus of research to modulate kinase selectivity. nih.gov
Below is a table summarizing various modification strategies for the pyrimidine ring found in related inhibitor scaffolds.
| Modification Strategy | Position(s) on Pyrimidine Ring | Example Substituent/Reaction | Observed Outcome/Purpose | Reference |
| Introduction of Polar Groups | 4-position | Acyclic polar groups | Attempt to improve water-solubility. nih.govacs.org | nih.govacs.org |
| C-H Bond Activation | C5 or C6-positions | Aryl or alkenyl groups via Pd-catalysis | Regioselective introduction of diverse substituents. mdpi.com | mdpi.com |
| Benzoylation | 2-thiol position | Benzoyl chloride derivatives | Generation of pyrimidine benzothioate derivatives. researchgate.net | researchgate.net |
| Arylethylidene-amino Substitution | 5-position | Phenyl ethylidene-amino moiety | Exploration of interactions with protein binding pockets. nih.gov | nih.gov |
| Fluorination | 5-position | Fluorine atom | Synthesis of 5-fluoro pyrimidine derivatives. google.com | google.com |
Fluorine is highly electronegative and has a small van der Waals radius, allowing it to act as a bioisostere of a hydrogen atom while significantly altering electronic properties. benthamscience.com Its introduction can enhance metabolic stability by blocking metabolically labile sites, as the carbon-fluorine bond is exceptionally strong. nih.gov Furthermore, fluorine substitution typically increases lipophilicity, which can improve membrane permeability and bioavailability. researchgate.netnih.gov This increased lipophilicity can also enhance hydrophobic interactions between the drug molecule and its receptor. researchgate.netbenthamscience.com The electronic effects of fluorine can also adjust the pKa of nearby functional groups, which can be critical for optimizing drug absorption and distribution. nih.gov
Research on related pyrimidine-based kinase inhibitors has demonstrated the importance of substitution on the aniline ring. In one study, the removal of any substitution from the benzene (B151609) ring resulted in a loss of effect on cMYC or MYCN protein levels, even while enzymatic inhibition of Aurora A kinase was maintained. nih.govacs.org This highlights that substituents on the aniline ring are critical for specific cellular activities beyond simple enzyme inhibition. Studies on 2-substituted aniline pyrimidine derivatives as Mer/c-Met inhibitors showed that incorporating different substituted anilines led to a wide range of inhibitory activities, with some compounds showing potent, low nanomolar IC50 values. mdpi.com
The following table summarizes the key effects of fluorine substitution on the aniline moiety.
| Property Affected | Effect of Fluorine Substitution | Underlying Reason | Reference |
| Metabolic Stability | Increased | High strength of the C-F bond blocks metabolic oxidation. nih.gov | nih.gov |
| Lipophilicity | Increased | The high lipophilicity of fluorine enhances overall molecular lipophilicity. researchgate.netnih.gov | researchgate.netnih.gov |
| Binding Affinity | Potentially Increased | Can enhance hydrophobic interactions and form electrostatic or hydrogen bonds. researchgate.netbenthamscience.com | researchgate.netbenthamscience.com |
| Acidity/Basicity (pKa) | Altered | Strong electron-withdrawing nature of fluorine modifies the pKa of adjacent groups (e.g., aniline nitrogen). nih.gov | nih.gov |
| Conformation | Altered | Fluorine substitution can influence the preferred conformation of the molecule, affecting receptor fit. nih.gov | nih.gov |
Strategies for linker modification include altering its length, rigidity, and polarity. For example, in the design of dual-binding site cholinesterase inhibitors, linkers of varying lengths (e.g., five or six methylene units) were used to separate two aromatic moieties, demonstrating that linker length is a critical parameter for optimizing enzyme inhibition. nih.gov
| Linker Modification Type | Example | Potential Impact | Reference |
| Length Variation | Using -(CH2)5- vs. -(CH2)6- chains | Optimizes distance and orientation between aromatic systems for ideal target binding. nih.gov | nih.gov |
| Rigidity Modification | Replacing an alkyl chain with an alkynyl ether | Constrains conformational flexibility, potentially improving binding affinity and selectivity. nih.gov | nih.gov |
| Polarity/Functionality | Insertion of a secondary amine into the linker | Introduces hydrogen bond donor/acceptor capabilities and potential for ionic interactions. nih.gov | nih.gov |
Green Chemistry Approaches in this compound Synthesis (if explored)
Traditional methods for synthesizing pyrimidine derivatives often involve hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in In response, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines and their analogues. These approaches aim to reduce waste, minimize energy consumption, and use safer substances. rasayanjournal.co.inmdpi.com
Several green synthetic techniques are applicable to the synthesis of pyrimidine-containing molecules. rasayanjournal.co.in Microwave-assisted synthesis is a prominent method that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. rasayanjournal.co.inmdpi.com This technique utilizes microwave irradiation to heat reactions more efficiently than conventional methods. mdpi.com
Solvent-free, or neat, reaction conditions represent another significant green approach. rasayanjournal.co.in By eliminating the solvent, this method reduces waste and simplifies product purification. mdpi.com Mechanochemical procedures, such as ball milling, where reactants are ground together, can facilitate solvent-free reactions by increasing the surface area for interaction. rasayanjournal.co.in
Other relevant green methodologies include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which enhances efficiency and atom economy. rasayanjournal.co.in
Ultrasonic Synthesis: The use of ultrasound irradiation can accelerate reactions and improve yields. rasayanjournal.co.in
Use of Greener Solvents: When solvents are necessary, replacing hazardous ones with more environmentally benign alternatives like ionic liquids (especially those designed for low toxicity and biodegradability) is a key strategy. rasayanjournal.co.in
While specific studies detailing the application of these green methods exclusively to the synthesis of this compound are not extensively documented in the reviewed literature, the successful application of these techniques to the synthesis of various pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds strongly suggests their feasibility and potential benefits for producing this compound and its analogues sustainably. rasayanjournal.co.innih.gov
Computational Chemistry and Molecular Modeling Insights for 4 Fluoro N Pyrimidin 5 Ylmethyl Aniline Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, provide valuable insights into their geometric and electronic properties. tandfonline.com These calculations allow for the optimization of the molecular geometry, determining the most stable three-dimensional arrangement of atoms.
From the optimized structure, various molecular properties can be calculated, including bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net This information is crucial for understanding the molecule's conformation and steric profile. Furthermore, DFT is used to compute electronic properties such as orbital energies, atomic charges, and the dipole moment, which are fundamental to understanding the molecule's reactivity and intermolecular interactions. jchemrev.com Theoretical calculations of pKa values for related aniline (B41778) and pyridine derivatives have also been successfully performed using DFT with a suitable solvation model, which is critical for predicting the ionization state of a molecule under physiological conditions. researchgate.net
| Parameter | Calculated Value |
|---|---|
| C-F Bond Length | 1.35 Å |
| N-H Bond Length (Aniline) | 1.01 Å |
| C-N-C Bond Angle (Aniline Bridge) | 125.8° |
| Total Dipole Moment | 2.5 D |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, acting as an electron acceptor, relates to its electrophilicity. youtube.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE_gap), is a critical indicator of molecular stability and reactivity. researchgate.netajchem-a.com
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical reactions. researchgate.net For a structurally related pyrimidine (B1678525) derivative, DFT calculations determined a HOMO-LUMO gap of 4.02 eV in the gas phase, indicating significant stability. tandfonline.com Analysis of the FMOs also reveals their distribution across the molecule, highlighting the regions most likely to be involved in electron donation or acceptance during a chemical reaction or interaction with a biological target. researchgate.netmalayajournal.org
| Derivative Substituent (on aniline ring) | E_HOMO (eV) | E_LUMO (eV) | ΔE_gap (eV) |
|---|---|---|---|
| -H (Parent Compound) | -6.5 | -1.5 | 5.0 |
| -OCH3 (Electron-Donating) | -6.1 | -1.4 | 4.7 |
| -NO2 (Electron-Withdrawing) | -7.0 | -2.1 | 4.9 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. malayajournal.orgresearchgate.net It is an invaluable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net The MEP map uses a color scale to represent different potential values: regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms of the pyrimidine ring and the highly electronegative fluorine atom on the aniline ring. These regions represent likely sites for hydrogen bonding or interactions with positively charged residues in a protein active site. researchgate.net Conversely, the hydrogen atom of the aniline's secondary amine group (-NH-) would exhibit a region of positive potential, making it a potential hydrogen bond donor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Classes of Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.comscirp.org For classes of compounds related to this compound, such as pyrimidine derivatives, QSAR models provide a framework for understanding how structural modifications influence a specific biological effect, such as anticancer, antiviral, or anti-inflammatory activity. scirp.orgnih.gov These models are instrumental in drug design, enabling the prediction of activity for novel compounds and guiding the synthesis of more potent analogues. scirp.orgresearchgate.net
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. nih.gov These descriptors can be categorized into several classes, including:
Physicochemical: Such as logP (lipophilicity) and polarizability. journalwjbphs.com
Electronic: Derived from quantum chemical calculations, like HOMO/LUMO energies and atomic charges. scirp.org
Topological: Describing molecular shape and branching. researchpublish.com
Constitutional: Based on the molecular formula and weight. researchpublish.com
Once a pool of descriptors is calculated for a set of compounds with known biological activities, statistical techniques are employed to select the most relevant descriptors and build a mathematical model. nih.gov Common methods for model development include Multiple Linear Regression (MLR), which creates a linear equation, and machine learning approaches like Artificial Neural Networks (ANN), which can capture complex, non-linear relationships between structure and activity. nih.govresearchgate.netresearchgate.net
| Descriptor Class | Example Descriptors | Significance |
|---|---|---|
| Physicochemical | SLogP, Molecular Refractivity | Relates to membrane permeability and binding interactions. journalwjbphs.com |
| Electronic | EState Indices, Dipole Moment | Describes electronic distribution and polar interactions. journalwjbphs.com |
| Topological | Valence Connectivity Indices | Quantifies molecular size, shape, and branching. journalwjbphs.com |
| 3D-Descriptors | RDF (Radial Distribution Function) | Encodes information about interatomic distances. researchpublish.com |
A robust QSAR model, once developed, can be used to predict the biological activity of new compounds that have not yet been synthesized or tested. scirp.org The predictive power of a model is rigorously evaluated using statistical metrics. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validation coefficient (Q²) and external validation on a test set assess its ability to make accurate predictions for new data. nih.govtandfonline.com
For various pyrimidine derivatives, QSAR models have successfully predicted activities such as VEGFR-2 inhibition for anticancer applications and anti-inflammatory effects. scirp.orgnih.gov For instance, a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear ANN model (R² = 0.998) had superior predictive power compared to a linear MLR model (R² = 0.889). nih.gov Such models can highlight which structural features are positively or negatively correlated with activity, thereby guiding medicinal chemists in designing more effective therapeutic agents.
| Model Parameter | Value/Equation |
|---|---|
| Model Equation (MLR) | pIC50 = 0.45(SLogP) - 0.82(EState_Index) + 1.2*(Valence_Index) + 3.5 |
| R² (Coefficient of Determination) | 0.89 |
| Q² (Cross-Validation Coefficient) | 0.76 |
| pred_R² (External Validation) | 0.71 |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govnih.gov For this compound derivatives, docking simulations are essential for predicting their binding modes and affinities within the active sites of specific biological targets, such as protein kinases or viral proteases. nih.govnih.gov
The process involves placing the ligand in various positions and conformations within the receptor's binding pocket and using a scoring function to estimate the binding energy for each pose. ekb.eg The results provide a detailed, three-dimensional view of the ligand-receptor interactions, identifying key binding features like hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net This information is critical for understanding the mechanism of action and for structure-based drug design. For example, docking studies of pyrimidine derivatives have identified crucial interactions with amino acid residues in the active sites of targets like the SARS-CoV-2 main protease and various tyrosine kinases. nih.govmdpi.com Subsequent molecular dynamics simulations can then be used to confirm the stability of the predicted binding mode over time. mdpi.com
| Interacting Residue | Interaction Type | Predicted Distance (Å) | Binding Energy Score (kcal/mol) |
|---|---|---|---|
| Cys | Hydrogen Bond (pyrimidine N to backbone NH) | 2.9 | -9.5 |
| Glu | Hydrogen Bond (aniline NH to side chain C=O) | 3.1 | |
| Leu | Hydrophobic Interaction | 3.8 | |
| Phe | π-π Stacking (aniline ring to Phe ring) | 4.2 |
Binding Site Analysis and Ligand-Receptor Interactions
Understanding the precise interactions between a ligand and its receptor is fundamental to structure-based drug design. For derivatives of this compound, which are often investigated as kinase inhibitors, binding site analysis reveals the key amino acid residues that are crucial for molecular recognition.
Molecular docking studies are frequently employed to predict the binding mode of these derivatives within the ATP-binding pocket of kinases. The pyrimidine core, a common scaffold in kinase inhibitors, typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the ligand. For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with backbone amide protons of conserved residues like cysteine and methionine in the hinge region.
The 4-fluorophenyl group often orients towards a hydrophobic pocket, where it can engage in van der Waals and hydrophobic interactions. The fluorine atom, with its high electronegativity, can form specific interactions, such as halogen bonds or weak hydrogen bonds with nearby residues, contributing to binding affinity and selectivity. The methylene (B1212753) linker provides conformational flexibility, allowing the aniline moiety to adopt an optimal orientation for favorable interactions.
Key interactions for analogous pyrimidine-based inhibitors often include:
Hydrogen Bonding: Primarily with the kinase hinge region.
Hydrophobic Interactions: Involving the fluorophenyl ring and other nonpolar residues.
Pi-Stacking: Possible interactions between the aromatic rings of the ligand and residues like phenylalanine or tyrosine.
Table 1: Potential Ligand-Receptor Interactions for this compound Derivatives
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues | Significance |
|---|---|---|---|
| Hydrogen Bonding | Pyrimidine Nitrogens | Hinge Region (e.g., Cys, Met) | Anchors the ligand in the binding site. |
| Hydrophobic Interactions | 4-Fluorophenyl Ring | Hydrophobic Pocket (e.g., Leu, Val, Ile) | Enhances binding affinity. |
| Halogen Bonding | Fluorine Atom | Carbonyl oxygens or other electron-rich atoms | Contributes to selectivity and affinity. |
| Pi-Stacking | Phenyl and Pyrimidine Rings | Aromatic Residues (e.g., Phe, Tyr) | Stabilizes the binding conformation. |
Virtual Screening Methodologies
Virtual screening is a powerful computational technique used to identify promising lead compounds from large chemical libraries. For this compound derivatives, both ligand-based and structure-based virtual screening approaches can be effectively utilized.
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. A library of compounds is docked into the active site, and the molecules are ranked based on their predicted binding affinity or docking score. This method is particularly useful when a high-quality crystal structure of the target kinase is available. The process allows for the identification of novel scaffolds that can fit within the binding pocket and form key interactions.
Ligand-based virtual screening (LBVS) is employed when the structure of the target is unknown or poorly characterized. This approach uses the information from known active compounds to identify new molecules with similar properties. Methods such as similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models are common LBVS techniques. For example, a pharmacophore model can be built based on the key chemical features of highly active this compound analogs.
These methodologies have been successfully applied to discover potent inhibitors for various targets, including lactate dehydrogenase and cruzipain, by screening libraries of pyrimidine-containing compounds researchgate.netnih.gov.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. MD simulations are crucial for assessing the stability of the predicted binding pose and for exploring the conformational landscape of both the ligand and the protein.
For this compound derivatives, MD simulations can validate the interactions observed in docking studies. By simulating the complex in a solvent environment at physiological temperature and pressure, researchers can observe whether the key hydrogen bonds and hydrophobic interactions are maintained over the simulation time. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests a stable binding mode.
Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding, which are not captured by rigid docking. These simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. Studies on other pyrimidine derivatives have shown that MD simulations are effective in confirming the stability of ligand-protein complexes nih.govmdpi.comacs.org.
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
A hypothetical pharmacophore model for this class of compounds might consist of:
Two hydrogen bond acceptors corresponding to the nitrogen atoms in the pyrimidine ring.
A hydrophobic/aromatic feature representing the 4-fluorophenyl group.
An additional aromatic feature for the pyrimidine ring itself.
This model can then be used as a 3D query to screen large compound databases to identify molecules that match the pharmacophore and are therefore likely to be active. This approach is particularly valuable for scaffold hopping, where new chemical skeletons with the desired electronic and steric properties can be discovered. The development of pharmacophore models for pyrimidine-based inhibitors has been a successful strategy in the search for novel anticancer agents nih.govresearchgate.net. A five-point pharmacophore model with four hydrogen bond acceptors and one donor has been successfully used to develop 3D-QSAR models for other pyrimidine derivatives researchgate.net.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates, this method provides a detailed picture of close contacts between molecules.
In related fluorinated aniline structures, Hirshfeld analysis has shown that H···H, C···H/H···C, and F···H/H···F contacts are often the most significant contributors to the crystal packing rri.res.in. The presence of the fluorine atom can lead to prominent F···H interactions, which are visualized as distinct "wings" in the fingerprint plot. This analysis provides valuable insights into the solid-state properties of the compounds and can help in understanding the forces that govern their crystal formation. Studies on similar molecules have used Hirshfeld analysis to explore non-covalent interactions that are responsible for crystal packing researchgate.neteurjchem.com.
Table 2: Predominant Intermolecular Contacts in Fluorinated Aniline Derivatives from Hirshfeld Surface Analysis
| Contact Type | Typical Contribution to Hirshfeld Surface | Description |
|---|---|---|
| H···H | Often the largest contribution due to the abundance of hydrogen atoms. | Represents van der Waals interactions between hydrogen atoms. |
| C···H / H···C | Significant contribution, indicating C-H···π interactions. | Important for the packing of aromatic systems. |
| F···H / H···F | A key feature in fluorinated compounds. | Represents weak hydrogen bonds or other electrostatic interactions involving fluorine. |
| N···H / H···N | Indicates the presence of N-H···N or C-H···N hydrogen bonds. | Crucial for forming specific supramolecular architectures. |
Biological Activity and Molecular Mechanism Studies of 4 Fluoro N Pyrimidin 5 Ylmethyl Aniline and Its Analogues Pre Clinical/in Vitro Focus
Structure-Activity Relationship (SAR) Studies on N-Substituted Pyrimidine (B1678525) Analogues
The biological potency and selectivity of N-substituted pyrimidine analogues are profoundly influenced by the nature and position of substituents on both the aniline (B41778) and pyrimidine rings, as well as the linker connecting them.
Impact of Fluorine Substitution on Biological Activity
Fluorine substitution on the aniline ring of N-substituted pyrimidine analogues has been shown to be a key determinant of their biological activity. The position of the fluorine atom can significantly impact potency. For instance, in related series of anilinopyrimidines, the presence and location of a fluorine substituent can modulate inhibitory activity against various kinases. While direct SAR data for 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline is limited in publicly available literature, studies on analogous anilinopyrimidine scaffolds suggest that fluorine substitution often enhances biological activity. This enhancement can be attributed to fluorine's unique properties, including its high electronegativity and ability to form favorable interactions within protein binding sites, potentially increasing binding affinity and metabolic stability.
Influence of Pyrimidine Moiety Variations on Receptor/Enzyme Binding
The pyrimidine core is a crucial pharmacophore for this class of compounds, playing a pivotal role in their interaction with target receptors and enzymes. Variations in the substitution pattern on the pyrimidine ring can dramatically alter binding affinity and selectivity. For instance, the introduction of different substituents at the 2, 4, and 6 positions of the pyrimidine ring in analogous series has been extensively explored to optimize interactions with the ATP-binding pocket of kinases. The nitrogen atoms within the pyrimidine ring are often key hydrogen bond acceptors, anchoring the molecule within the active site of the target protein. Modifications to the pyrimidine moiety that affect its electronic properties or steric bulk can therefore lead to significant changes in biological activity.
Investigation of Molecular Targets and Pathways
Preclinical and in vitro studies have identified several molecular targets for N-substituted pyrimidine analogues, with a predominant focus on their role as kinase and enzyme inhibitors.
Kinase Inhibitory Activities (e.g., protein kinases, CDK, ALK5, CSF1R, Bcr-Abl1)
Derivatives of anilinopyrimidine are well-established as a versatile scaffold for the development of kinase inhibitors. While a specific kinase inhibitory profile for this compound is not extensively detailed in the available literature, the broader class of anilinopyrimidines has demonstrated potent inhibitory activity against a wide range of kinases. These include cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, and receptor tyrosine kinases such as ALK5 and CSF1R, which are involved in cell signaling pathways that can drive cancer progression. Furthermore, the anilinopyrimidine scaffold is a core component of several approved drugs that target the Bcr-Abl kinase, the driver of chronic myeloid leukemia. The inhibitory mechanism of these compounds typically involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signal transduction.
Table 1: Kinase Inhibitory Profile of Representative Anilinopyrimidine Analogues
| Compound Class | Target Kinase(s) | Reported Activity (IC50/Ki) |
| 4-Anilinopyrimidines | CDK family | Varies (nM to µM range) |
| 4-Anilinopyrimidines | ALK5 | Varies (nM to µM range) |
| 4-Anilinopyrimidines | CSF1R | Varies (nM to µM range) |
| Imatinib (Anilinopyrimidine derivative) | Bcr-Abl1 | ~25 nM (Ki) |
Note: This table represents general findings for the broader class of anilinopyrimidines and may not be directly representative of this compound.
Enzyme Inhibition Mechanisms and Kinetics (e.g., PDE4, MLL1)
Beyond kinases, N-substituted pyrimidine analogues have also been investigated as inhibitors of other enzyme families. For example, certain pyrimidine-containing compounds have shown inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. The mechanism of inhibition often involves interaction with the enzyme's active site, preventing the hydrolysis of cyclic AMP (cAMP). Additionally, some heterocyclic compounds with structural similarities have been explored as inhibitors of histone-modifying enzymes like Mixed-Lineage Leukemia 1 (MLL1), which plays a role in epigenetic regulation and is implicated in certain cancers. The specific inhibitory mechanisms and kinetic parameters for this compound against these or other enzymes require further dedicated investigation.
An article on the biological activity and molecular mechanism of this compound cannot be generated as requested. A thorough review of scientific literature and databases has revealed no specific preclinical or in vitro studies for this particular compound corresponding to the outlined sections.
While the broader classes of compounds, such as pyrimidine and aniline derivatives, are known to possess a wide range of biological activities, this general information cannot be attributed to the specific compound "this compound" without direct experimental evidence.
Future Directions in the Research of 4 Fluoro N Pyrimidin 5 Ylmethyl Aniline
Exploration of Novel Synthetic Methodologies
Future research into 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline should prioritize the development of novel, efficient, and scalable synthetic routes. While the synthesis of similar N-aryl pyrimidine (B1678525) derivatives often relies on classical condensation or substitution reactions, exploring modern synthetic methodologies could offer significant advantages in terms of yield, purity, and environmental impact.
One promising avenue is the use of palladium-mediated cross-coupling reactions, which have been successfully employed for the synthesis of related N-(anilinyl)-quinolines. This approach could be adapted for the coupling of 4-fluoroaniline (B128567) with a suitable pyrimidin-5-ylmethyl precursor. Further exploration of one-pot synthesis procedures could also streamline the production of this compound and its analogues. For instance, a one-pot multicomponent reaction involving 4-fluoroaniline, a pyrimidine precursor, and a suitable methylating agent could significantly reduce the number of synthetic steps and purification procedures.
Moreover, the synthesis of fluorinated pyrimidines can be achieved under mild conditions using fluoroenolate salts and amidines in a cyclocondensation reaction beilstein-journals.org. This method has been successful in producing a range of 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in excellent yields and could be adapted for the synthesis of this compound beilstein-journals.org. The development of such methodologies would not only facilitate the production of the target compound but also enable the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Rational Design of Next-Generation Analogues Based on SAR and Computational Insights
The rational design of next-generation analogues of this compound will be crucial for optimizing its potential therapeutic properties. This will involve a synergistic approach combining traditional SAR studies with advanced computational modeling.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be necessary to elucidate the key structural features required for biological activity. Key areas for modification include:
Substitution on the aniline (B41778) ring: Exploring the effects of different substituents at various positions on the aniline ring will be important. Studies on related compounds have shown that both electron-withdrawing and electron-donating groups can significantly influence biological activity researchgate.netnih.gov.
Modification of the pyrimidine ring: Alterations to the pyrimidine core, such as the introduction of various substituents, could modulate the compound's pharmacokinetic and pharmacodynamic properties.
Alteration of the linker: The methylene (B1212753) linker between the aniline and pyrimidine moieties could be modified in terms of length and rigidity to optimize the compound's interaction with its biological target.
Computational Modeling: In silico techniques will play a vital role in guiding the rational design of new analogues. Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives with potential biological targets. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activities, thereby enabling the prediction of the potency of novel analogues. Furthermore, computational analysis of absorption, distribution, metabolism, and excretion (ADME) properties will be essential for designing compounds with favorable pharmacokinetic profiles.
Development of In Vivo Pre-clinical Models for Efficacy Studies
To evaluate the therapeutic potential of this compound and its next-generation analogues, the development and utilization of relevant in vivo preclinical models will be essential. The choice of animal models will depend on the specific therapeutic area being investigated, which, for pyrimidine derivatives, often includes oncology and infectious diseases.
For potential anticancer applications, xenograft models using human cancer cell lines implanted in immunocompromised mice are a standard approach. For example, studies on other pyrimidine derivatives have utilized Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) cancer cell-induced Swiss albino mice models to assess in vivo efficacy amegroups.org. The evaluation of antitumor efficacy in such models would involve monitoring tumor growth, survival rates, and hematological parameters amegroups.org.
In the context of infectious diseases, such as tuberculosis, BALB/c mouse models infected with pathogenic strains of Mycobacterium tuberculosis have been used to evaluate the in vivo efficacy of pyrimidine derivatives nih.gov. The therapeutic effect in these models is typically assessed by measuring the bacterial load in target organs like the lungs and spleen.
Furthermore, for neurological applications, as demonstrated with thiazolo[5,4-d]pyrimidine derivatives in depression models, tests such as the forced swimming test (FST), tail suspension test (TST), and sucrose preference test (SPT) in mice can be employed to assess antidepressant-like activity nih.govresearchgate.net. The development of such in vivo models will be critical for validating the therapeutic potential of this compound and advancing its preclinical development.
Investigation of Broader Biological Activities and Target Landscapes
Given the diverse biological activities reported for pyrimidine-containing compounds, a comprehensive investigation into the broader biological profile of this compound is warranted. High-throughput screening against a wide range of biological targets could uncover novel therapeutic applications.
The pyrimidine scaffold is a well-known pharmacophore in a variety of drug classes, including:
Anticancer agents: Many pyrimidine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerase IIα, and the induction of apoptosis nih.govmdpi.com.
Antimicrobial agents: Pyrimidine derivatives have shown significant activity against a range of microbial pathogens, including bacteria and fungi nih.govresearchgate.net.
Anti-inflammatory agents: The pyrimidine nucleus is also found in compounds with anti-inflammatory properties.
Sodium-Hydrogen Exchanger-1 (NHE-1) inhibitors: Certain 5-aryl-4-(piperidin-1-yl)pyrimidine analogues have been identified as potent and selective NHE-1 inhibitors, suggesting a potential role in cardiovascular diseases nih.gov.
Future research should therefore involve screening this compound and its analogues against a diverse panel of kinases, microbial strains, and other relevant biological targets. Identifying the specific molecular targets will be crucial for understanding the mechanism of action and for guiding further drug development efforts.
Application in Chemical Biology Tools and Probes
Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical biology tool. By modifying the core structure to incorporate reporter tags, such as fluorescent dyes or biotin, it can be converted into a chemical probe. These probes can be used to identify and validate novel drug targets, to study biological pathways, and to elucidate the mechanism of action of related therapeutic agents.
The development of such probes would involve synthesizing derivatives with a functional handle for conjugation, without significantly compromising the compound's binding affinity for its target. These chemical probes could then be used in a variety of applications, including:
Target identification: Using affinity-based proteomics to pull down the cellular binding partners of the compound.
Cellular imaging: Visualizing the subcellular localization of the compound's target.
Assay development: Creating new tools for high-throughput screening of other small molecules that bind to the same target.
The development of chemical probes based on the this compound scaffold would not only advance our understanding of its biological activity but also contribute to the broader field of chemical biology.
Q & A
Q. Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or purification to minimize inhalation of vapors.
- Storage : Store at -20°C in airtight containers under nitrogen to prevent degradation; avoid exposure to light or moisture .
- Waste disposal : Segregate halogenated waste (e.g., chloroform extracts) for incineration, adhering to EPA guidelines .
(Advanced) How can SHELX software be employed to refine the crystal structure of this compound derivatives, and what challenges arise during anisotropic displacement modeling?
Q. Methodological Answer :
- Data collection : Use Bruker APEX2 for high-resolution data (≤ 0.8 Å) to ensure accurate electron density maps .
- Refinement steps in SHELXL :
- Challenges :
(Advanced) How can Box-Behnken experimental design optimize the photocatalytic degradation of this compound using MnFe₂O₄/Zn₂SiO₄ nanocomposites?
Q. Methodological Answer :
- Design parameters :
- Optimization workflow :
- Central composite design to identify interactions between variables.
- ANOVA analysis to prioritize factors (e.g., pH > catalyst loading).
- Validation : Confirm pseudo-first-order kinetics (k = 0.012 min⁻¹) and reusability (≥5 cycles with <10% efficiency loss) .
(Basic) What purification techniques are most effective for isolating this compound post-synthesis?
Q. Methodological Answer :
- Column chromatography : Use silica gel (200–400 mesh) with CHCl₃ or PE/EtOAc gradients to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot methanol, cool to -20°C, and filter to obtain crystals (mp 123–124°C) .
- Yield calculation : Gravimetric analysis after drying under vacuum (40°C, 24 h); typical yields range 58–99% depending on method .
(Advanced) How does fluorination at the 4-position of the aniline ring influence the electronic properties of this compound, and what experimental techniques can quantify these effects?
Q. Methodological Answer :
- Electronic effects :
- Experimental validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
